molecular formula C11H11BrN4O B12638326 2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol CAS No. 920512-36-3

2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol

Cat. No.: B12638326
CAS No.: 920512-36-3
M. Wt: 295.14 g/mol
InChI Key: GWSXSSGPUDXTNB-UHFFFAOYSA-N
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Description

2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol is an organic compound that features a phenol group, an amino group, and a bromopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyrazine moiety can enhance binding affinity and specificity.

    Organic Synthesis: It acts as a versatile intermediate, participating in various chemical reactions to form desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol is unique due to the presence of both a phenol group and a bromopyrazine moiety

Properties

CAS No.

920512-36-3

Molecular Formula

C11H11BrN4O

Molecular Weight

295.14 g/mol

IUPAC Name

2-amino-5-[[(6-bromopyrazin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11BrN4O/c12-10-5-14-6-11(16-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16)

InChI Key

GWSXSSGPUDXTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CN=CC(=N2)Br)O)N

Origin of Product

United States

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